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Compound of Interest

Compound Name:
4'-Cyano-biphenyl-3-carboxylic

acid

Cat. No.: B142849 Get Quote

Note to the Reader: As of the latest searches of prominent crystallographic databases, a

complete, publicly available crystal structure determination for 4'-Cyano-biphenyl-3-
carboxylic acid could not be located. This technical guide will therefore present a

comprehensive crystal structure analysis of a closely related and structurally significant

compound: 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. The methodologies and data

presented herein serve as a detailed, illustrative example of the crystallographic analysis

pipeline relevant to this class of cyanobiphenyl derivatives.

This guide is intended for researchers, scientists, and professionals in drug development,

providing in-depth data and experimental protocols to facilitate understanding of the solid-state

structure and intermolecular interactions of cyanobiphenyl compounds.

Introduction to Cyanobiphenyl Scaffolds
Cyanobiphenyl derivatives are a class of organic molecules that have garnered significant

interest in materials science and medicinal chemistry. Their rigid, aromatic core, combined with

the polar cyano group, imparts unique electronic and self-assembly properties. In the context of

drug discovery, the biphenyl scaffold is a common pharmacophore, and understanding its

three-dimensional structure is crucial for rational drug design and the development of structure-

activity relationships. X-ray crystallography remains the definitive method for elucidating the

precise atomic arrangement within a crystalline solid, providing invaluable insights into

molecular conformation, packing, and non-covalent interactions.
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Experimental Protocols
The following sections detail the experimental procedures for the synthesis, crystallization, and

structural determination of the illustrative compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-

(benzyloxy)benzoate.[1][2][3]

Synthesis and Crystallization
A mixture of 3-(benzyloxy)benzoic acid (1 equivalent, 0.228 g) and 4′-hydroxy-[1,1′-biphenyl]-4-

carbonitrile (1 equivalent, 0.195 g) was prepared. To this, dicyclohexylcarbodiimide (1.2

equivalents) and a catalytic amount of dimethylaminopyrimidine were added. The reaction

mixture was stirred in dry dichloromethane at room temperature overnight.[1]

Following the completion of the reaction, the resulting product mass was purified using column

chromatography with silica gel and chloroform as the eluent. The crude product was then

recrystallized from a chloroform solution to yield colorless, block-like single crystals suitable for

X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement
The crystallographic data for the single crystal was collected on a diffractometer using Mo Kα

radiation (λ = 0.71073 Å). The structure was solved and refined using established

crystallographic software packages.

Data Presentation: Crystallographic Information
The quantitative data obtained from the crystal structure analysis of 4′-cyano-[1,1′-biphenyl]-4-

yl 3-(benzyloxy)benzoate is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₂₇H₁₉NO₃

Formula Weight 405.43

Crystal System Monoclinic

Space Group P2₁

a (Å) 9.4289 (10)

b (Å) 9.6739 (9)

c (Å) 11.8384 (13)

β (°) 108.385 (4)

Volume (Å³) 1023.3 (2)

Z 2

Calculated Density (Mg m⁻³) 1.317

Absorption Coefficient (mm⁻¹) 0.086

F(000) 424

Radiation Mo Kα (λ = 0.71073 Å)

Final R indices [I > 2σ(I)] R₁ = 0.048, wR₂ = 0.115

R indices (all data) R₁ = 0.059, wR₂ = 0.123

Data sourced from the crystallographic study of 4′-cyano-[1,1′-biphenyl]-4-yl 3-

(benzyloxy)benzoate.[1][2][3]

Table 2: Selected Bond Lengths (Å)
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Bond Length (Å) Bond Length (Å)

O1—C14 1.362 (3) C8—C13 1.391 (3)

O2—C14 1.206 (3) C9—C10 1.385 (3)

O3—C17 1.370 (3) C10—C11 1.384 (3)

O3—C21 1.450 (3) C11—C12 1.387 (3)

N1—C1 1.141 (3) C12—C13 1.388 (3)

C1—C2 1.442 (3) C14—C15 1.485 (3)

C2—C7 1.392 (3) C15—C20 1.391 (3)

C4—C5 1.386 (3) C18—C19 1.381 (4)

C7—C8 1.486 (3) C22—C27 1.383 (4)

Values represent a selection of key bond lengths from the refined crystal structure.[3]

Table 3: Selected Bond Angles (°)
Angle Degree (°) Angle Degree (°)

C17—O3—C21 117.7 (2) C10—C11—C12 120.1 (2)

N1—C1—C2 178.9 (3) C7—C12—C11 121.2 (2)

C3—C2—C7 121.1 (2) C8—C13—C12 120.9 (2)

C6—C5—C8 121.0 (2) O2—C14—O1 123.1 (2)

C5—C8—C13 121.3 (2) O2—C14—C15 125.4 (2)

C5—C8—C9 121.2 (2) O1—C14—C15 111.5 (2)

C13—C8—C9 117.5 (2) C16—C15—C20 118.6 (2)

Values represent a selection of key bond angles from the refined crystal structure.[3]

Structural Commentary
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In the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral

angle between the two aromatic rings of the biphenyl unit is 38.14 (2)°.[1][2][3] This twist is a

common feature in biphenyl systems and is a result of steric hindrance between the ortho-

hydrogens on adjacent rings. The molecule exhibits a C—O—C—C torsion angle in the

benzyloxy benzene fragment of 179.1 (2)°, indicating a nearly anti-periplanar conformation.[1]

[2]

The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, a C

—H⋯O interaction links molecules into chains propagating along the[4] direction.[1][2]

Additionally, C—H⋯π and π–π stacking interactions contribute to the overall stability of the

crystal lattice, with a centroid-to-centroid distance of 3.9282 (19) Å between stacked aromatic

rings.[1][3]

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure

analysis of a cyanobiphenyl compound.
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Caption: Experimental workflow from synthesis to crystal structure determination.
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Signaling Pathways
No established signaling pathways or specific biological targets directly modulated by 4'-
Cyano-biphenyl-3-carboxylic acid or the illustrative compound 4′-cyano-[1,1′-biphenyl]-4-yl 3-

(benzyloxy)benzoate were identified in the reviewed literature. Therefore, a signaling pathway

diagram is not applicable at this time. The primary characterization of these compounds in the

provided context is focused on their chemical synthesis and solid-state structural properties.

Conclusion
While the specific crystal structure of 4'-Cyano-biphenyl-3-carboxylic acid is not currently

available in public databases, a detailed analysis of the closely related compound 4′-cyano-

[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate provides significant insight into the structural

characteristics of this molecular class. The experimental protocols and data presented offer a

robust framework for researchers working on the synthesis and crystallographic analysis of

similar cyanobiphenyl derivatives. The study of such structures is fundamental to

understanding their physicochemical properties and potential applications in materials science

and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142849#crystal-structure-analysis-of-4-cyano-
biphenyl-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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